6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Overview
Description
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (6-ANHA) is an organic compound that has been used in various scientific research applications due to its unique properties. 6-ANHA is a derivative of naphthalene and belongs to the class of compounds known as aminonaphthalenes. It is a white crystalline solid with a molecular weight of 255.3 g/mol and a melting point of 158-162°C. 6-ANHA has been used in a variety of research studies due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis and Properties
- The compound has been utilized in the synthesis of novel amphiphilic phenylazonaphthalenes, demonstrating interesting photochemical properties. These compounds undergo trans-cis isomerization under UV light, and revert back to their original form in dark conditions, showing potential in photochemistry applications (Zhang & Qin, 1998).
Fluorescent Probing and DNA Sequencing
- A derivative of this compound has been developed as a fluorescent protecting group, applicable in a new DNA sequencing method. This derivative shows promise for use in biochemistry and molecular biology for sensitive detection and protection of hydroxyl groups (Rasolonjatovo & Sarfati, 1998).
Chemical Synthesis Research
- In chemical synthesis, the compound has been used in the condensation of 2,6-diaminopyridine and 2-acetamido-6-aminopyridine with β-keto esters, leading to the production of various substituted naphthyridinones (Ferrarini et al., 1990).
Metabolite Identification
- It has been identified as a metabolite of hexamethylene bisacetamide, a compound inducing differentiation in cancer cell lines. This finding is crucial for understanding the metabolic pathways and effects of differentiation-inducing agents in cancer research (Callery et al., 1986).
Spectroscopic Research
- Research into 4-amino-1,8-naphthalimide derivatives, including compounds involving this chemical, has led to the development of a molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features. This is significant in materials science and nanotechnology (Bekere et al., 2013).
Mechanism of Action
Mode of Action:
The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.
Pharmacokinetics (ADME Properties):
The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the labeling of antisense oligonucleotides . The pentamethylene chain in 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid acts as a linker molecule and keeps the target at a reasonable distance to avoid direct interaction with oligonucleotides .
Cellular Effects
As a multifunctional dye, this compound helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate or act as a groove binder with DNA/RNA sequences . This allows it to bind to antisense oligonucleotides, which can then be detected due to the fluorescence of the compound .
Temporal Effects in Laboratory Settings
The compound is stable for up to 12 months when stored under desiccating conditions at -20°C . It is soluble in water and in DMSO
Properties
IUPAC Name |
6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAYEHQRFPFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408987 | |
Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172227-59-7 | |
Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.